An In-depth Technical Guide to Acid-PEG3-NHS Ester: Principles, Protocols, and Applications
An In-depth Technical Guide to Acid-PEG3-NHS Ester: Principles, Protocols, and Applications
This guide provides a comprehensive technical overview of Acid-PEG3-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and surface modification. We will delve into its core chemical principles, provide field-proven protocols for its application, and explore its role in advancing scientific research and therapeutic development.
Introduction: The Molecular Architecture and Strategic Advantage of Acid-PEG3-NHS Ester
Acid-PEG3-NHS ester is a meticulously designed molecule that serves as a bridge, covalently connecting two different molecular entities. Its structure features three key components: an N-hydroxysuccinimide (NHS) ester, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique architecture provides a powerful toolkit for researchers and drug developers.
The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), which are readily available on proteins (at the N-terminus and on lysine residues) and amine-modified oligonucleotides.[1][][][4] This reaction forms a stable and effectively irreversible amide bond under physiological conditions, ensuring the integrity of the resulting conjugate.[]
The polyethylene glycol (PEG) spacer is not merely a linker; it is a functional component that imparts significant advantages. The hydrophilic nature of the PEG chain enhances the water solubility of the molecule and its conjugates, which is crucial when working with hydrophobic drugs or proteins.[1][][5][6][7][8] Furthermore, PEG is renowned for its biocompatibility and ability to reduce immunogenicity, often referred to as the "stealth effect."[5][6][7][9][10] This property can prolong the circulation half-life of therapeutic molecules in vivo by shielding them from the immune system.[6][7][8]
The terminal carboxylic acid provides a second point of reactivity, orthogonal to the NHS ester. This carboxyl group can be activated, typically using carbodiimide chemistry (e.g., with EDC), to react with other nucleophiles, such as amines, enabling the sequential attachment of different molecules.[1][][4] This bifunctionality is central to the construction of complex bioconjugates.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Acid-PEG3-NHS ester is fundamental to its successful application.
| Property | Value | Source(s) |
| Molecular Formula | C14H21NO9 | [1][11] |
| Molecular Weight | ~347.32 g/mol | [1][][11] |
| CAS Number | 1835759-79-9 | [1][11] |
| Appearance | Pale yellow oily matter or solid | [] |
| Solubility | Soluble in DMSO, DMF, DCM | [1][] |
| Storage Conditions | -20°C, desiccated | [1][12][13] |
Expert Insight: The NHS ester moiety is susceptible to hydrolysis, especially in aqueous environments and at elevated pH.[][14][15][16][17][18][19] Therefore, it is imperative to store the reagent under desiccated conditions and to allow it to equilibrate to room temperature before opening to prevent moisture condensation.[15][18] For optimal reactivity, stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF.[16][20][21][22]
The Chemistry of Conjugation: A Tale of Two Reactive Groups
The utility of Acid-PEG3-NHS ester lies in the distinct reactivity of its two terminal functional groups.
The Amine-Reactive NHS Ester: Mechanism and Critical Parameters
The reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[][14]
Caption: Workflow for carboxyl group activation and conjugation.
Field-Proven Protocols and Methodologies
The following protocols are provided as a starting point and should be optimized for specific applications.
Protocol for Protein Labeling with Acid-PEG3-NHS Ester
This protocol describes the labeling of a protein with a molecule that has already been conjugated to the carboxylic acid end of Acid-PEG3-NHS ester, leaving the NHS ester available for reaction with the protein's primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
Acid-PEG3-NHS ester derivative.
-
Anhydrous DMSO or DMF.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. [22][23]2. Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Acid-PEG3-NHS ester derivative in anhydrous DMSO or DMF. [24]3. Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution with gentle mixing. [25]The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation. [25]4. Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. [22][25]5. Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM to consume any unreacted NHS esters. [25]6. Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer. [22][25][26]
Protocol for Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the use of Acid-PEG3-NHS ester to PEGylate nanoparticles that have primary amines on their surface.
Materials:
-
Amine-functionalized nanoparticles.
-
Acid-PEG3-NHS ester.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Centrifuge.
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL). [27]2. Reagent Preparation: Prepare a stock solution of Acid-PEG3-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the Acid-PEG3-NHS ester solution to the nanoparticle dispersion. A 10-fold molar excess of the linker relative to the estimated surface amine groups is a common starting point for optimization. [27]4. Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing. [27]5. Purification: Centrifuge the nanoparticles to pellet them and remove the supernatant containing unreacted linker. Resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times to ensure complete removal of excess reagents.
Applications in Research and Drug Development
The versatility of Acid-PEG3-NHS ester makes it a valuable tool in numerous applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile. [7][8]* PROTACs (Proteolysis-Targeting Chimeras): Acid-PEG3-NHS ester is suitable for synthesizing PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. [1]* Nanoparticle Functionalization: Modifying the surface of nanoparticles with this linker can enhance their stability in biological fluids, prolong circulation time, and provide a handle for attaching targeting ligands. [8][10][28][29]* Bioconjugation and Labeling: It is widely used for attaching labels such as fluorescent dyes or biotin to proteins and other biomolecules for detection and analysis. [7][]
Conclusion and Future Perspectives
Acid-PEG3-NHS ester is a powerful and versatile heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, combining an amine-reactive NHS ester, a biocompatible PEG spacer, and an orthogonal carboxylic acid, provides researchers with a high degree of control over the design and synthesis of complex molecular architectures. A thorough understanding of the underlying reaction mechanisms and the critical parameters governing the conjugation efficiency is paramount for its successful application. As the demand for more sophisticated and targeted therapeutics and diagnostics continues to grow, the utility of precisely engineered linkers like Acid-PEG3-NHS ester will undoubtedly expand, enabling new innovations in medicine and biotechnology.
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